2-(azidomethyl)-2-methylpropane-1,3-diol
Description
Properties
CAS No. |
144085-46-1 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidomethyl 2 Methylpropane 1,3 Diol
Retrosynthetic Analysis and Strategic Disconnections
The core strategy for synthesizing 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196) involves identifying key bonds that can be disconnected to reveal simpler, more readily available starting materials. A primary disconnection occurs at the carbon-azide bond. This C-N bond disconnection points to a precursor with a leaving group, such as a halide or a sulfonate ester, at the methyl position, which can be displaced by an azide (B81097) nucleophile. This approach is a common and effective method for introducing the azide functionality. mdpi.com
Another significant retrosynthetic disconnection targets the 1,3-diol relationship within the molecule. This pattern suggests a precursor that can be elaborated to form the diol structure. Often, this involves reactions that establish a 1,3-dioxygenated framework, which can then be further functionalized. amazonaws.com
Precursors and Starting Materials
The synthesis of this compound can be approached from several key precursors, each offering a distinct synthetic route.
Derivatization of 2-(hydroxymethyl)-2-methylpropane-1,3-diol
A highly convergent and common starting point is 2-(hydroxymethyl)-2-methylpropane-1,3-diol. nih.gov This commercially available triol provides the basic carbon skeleton of the target molecule. The synthetic challenge lies in the selective functionalization of one of the primary hydroxyl groups. This can be achieved by first converting the hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with an azide source like sodium azide. mdpi.com Protection of two of the three hydroxyl groups may be necessary to ensure regioselectivity.
Conversion from 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) Derivatives
An alternative pathway involves starting with derivatives of 2-amino-2-(hydroxymethyl)propane-1,3-diol, also known as Tris. researchgate.netsigmaaldrich.comresearchgate.net This approach leverages the existing amino group as a handle for introducing the azide functionality. A well-established method for converting a primary amine to an azide is through a diazotransfer reaction. nih.gov This reaction typically uses a reagent like triflyl azide or imidazole-1-sulfonyl azide to efficiently convert the amine to an azide without affecting the hydroxyl groups. nih.gov This method offers a direct and often high-yielding route to the desired azido-diol.
Preparation via Dioxane Intermediates
A more elaborate strategy involves the use of dioxane intermediates. This method often starts with a simpler diol which is protected as a cyclic acetal (B89532), typically a derivative of 1,3-dioxane. nih.govresearchgate.netuea.ac.uk The remaining functional groups on the dioxane ring can then be manipulated to introduce the required azidomethyl substituent. For instance, a precursor like 2-vinyl-5-methyl-1,3-dioxane (B8513222) could potentially be hydroformylated and then further functionalized. google.com This route allows for the construction of the carbon skeleton and the introduction of the necessary functional groups in a stepwise and controlled manner.
Key Synthetic Steps and Reaction Mechanisms
The successful synthesis of this compound hinges on the careful execution of key chemical transformations, including strategic protection and alkylation steps.
Alkylation and Protection Strategies
Given the presence of multiple hydroxyl groups in the precursors, protection strategies are paramount to achieve the desired regioselectivity. For instance, in the derivatization of 2-(hydroxymethyl)-2-methylpropane-1,3-diol, two of the hydroxyl groups can be protected as an acetal or ketal, leaving the third hydroxyl group free for conversion to a leaving group and subsequent azidation.
Alkylation strategies are central to forming the carbon-azide bond. This typically involves an SN2 reaction where an azide anion displaces a suitable leaving group. The choice of solvent and reaction conditions is critical to ensure efficient displacement and minimize side reactions.
In routes starting from 2-amino-2-(hydroxymethyl)propane-1,3-diol derivatives, the key step is the diazotransfer reaction. The mechanism of this reaction involves the attack of the primary amine on the sulfonyl azide reagent, followed by the transfer of the diazo group and subsequent loss of the sulfonamide to yield the desired azide. nih.gov
The use of dioxane intermediates often involves ring-opening reactions or modifications of substituents on the dioxane ring. These reactions must be carefully controlled to preserve the 1,3-diol precursor within the cyclic structure until it is deprotected in a later step.
Nucleophilic Substitution Reactions for Azide Introduction
The primary method for introducing the azide group into the molecular structure of this compound is through a nucleophilic substitution reaction. This process typically involves a precursor molecule where a good leaving group, such as a tosylate or a halide, is displaced by an azide anion (N₃⁻).
A common precursor for this synthesis is a derivative of 2-methyl-1,3-propanediol, such as 2-(bromomethyl)-2-methylpropane-1,3-diol (B3049811). nih.gov In this reaction, the bromide ion serves as the leaving group. The azide source is typically sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the azide salt and promotes the SN2 reaction mechanism.
Deprotection Methodologies (e.g., Acetals)
In many synthetic routes, the hydroxyl groups of the diol are protected to prevent them from interfering with the nucleophilic substitution reaction. Cyclic acetals are commonly employed as protecting groups for 1,2- and 1,3-diols. chem-station.com For instance, the diol can be reacted with an aldehyde or a ketone in the presence of an acid catalyst to form a five- or six-membered cyclic acetal. chem-station.combamu.ac.in
Once the azide group has been successfully introduced, these protecting groups must be removed to yield the final diol product. The deprotection of acetals is typically achieved by hydrolysis under acidic conditions. universiteitleiden.nl For example, treatment with a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, in the presence of water will cleave the acetal and regenerate the diol. bamu.ac.in The choice of deprotection conditions must be compatible with the newly introduced azide group, which can be sensitive to harsh acidic environments.
| Protecting Group | Reagents for Deprotection | Reference |
| Acetal | Catalytic acid (e.g., HCl, p-TsOH) in water | bamu.ac.in |
| p-Methoxybenzyl (PMB) ether | Catalytic hydrochloric acid in hexafluoroisopropanol | universiteitleiden.nl |
Multi-step Reaction Sequences and Overall Yields
The synthesis of this compound is inherently a multi-step process that begins with a readily available starting material like 2-methyl-1,3-propanediol. nist.govsigmaaldrich.com A typical sequence involves:
Protection: The diol functional groups are protected, often as an acetal. chem-station.com
Activation: One of the methyl groups is functionalized to introduce a good leaving group, for example, through bromination to yield a compound like 2-(bromomethyl)-2-methylpropane-1,3-diol (after deprotection for characterization). nih.gov
Azide Introduction: The leaving group is displaced by an azide ion via nucleophilic substitution. rsc.org
Deprotection: The protecting groups on the diol are removed to yield the final product. universiteitleiden.nl
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the choice of catalyst.
In the nucleophilic substitution step, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. Temperature control is also critical; higher temperatures can increase the reaction rate but may also lead to decomposition of the azide compound or other side reactions.
For the protection and deprotection steps, the selection of the catalyst is important. For acetal formation, acid catalysts like p-toluenesulfonic acid are common. bamu.ac.in Recent research has also explored the use of milder catalysts like iodine for acetonide protection of diols. bamu.ac.in The optimization of catalyst loading and reaction time is crucial to ensure high conversion without promoting unwanted side reactions.
The following table summarizes some optimized reaction conditions found in the synthesis of related compounds, which could be applicable to the synthesis of this compound.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Key Finding | Reference |
| Acetonide Protection of Diol | Iodine | Dimethoxypropane (DMP) | Room Temperature | Efficient and neutral conditions with good to excellent yields. | bamu.ac.in |
| Polyester (B1180765) Synthesis | p-Toluenesulfonic acid | Toluene | 140 °C | Optimal temperature for maximizing the degree of esterification. | mdpi.com |
| Direct Arylation | Pd(OAc)₂ / PCy₃·HBF₄ | N-Methylpyrrolidone (NMP) | 170 °C | Microwave-assisted heating afforded the desired product in 48% yield. researchgate.net | researchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final this compound product is essential to obtain a compound of high purity. Common purification techniques include distillation, column chromatography, and recrystallization.
For volatile intermediates, such as protected diols or some of the precursor molecules, distillation under reduced pressure can be an effective method of purification. google.comprepchem.com This technique separates compounds based on their boiling points.
Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For the intermediates and the final product in the synthesis of this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is often used.
After purification, the structure and purity of the isolated compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound Type | Purification Method | Key Considerations | Reference |
| Aldehyde Intermediates | Distillation | Performed at reduced pressure (e.g., 10 mm Hg) to prevent decomposition. | google.com |
| Diol Products | Distillation | Fractional distillation can separate diols with different boiling points. | google.com |
| Various Intermediates | Column Chromatography | Choice of stationary phase (e.g., silica gel) and eluent is crucial for separation. | bamu.ac.in |
| Final Product | Recrystallization | Can be used if the final product is a solid and a suitable solvent system is found. | - |
Chemical Transformations and Derivatization Strategies of 2 Azidomethyl 2 Methylpropane 1,3 Diol
Reactions Involving the Azido (B1232118) Functional Group
The azide (B81097) moiety in 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196) is the primary site of its chemical reactivity, enabling a range of transformations that are foundational in synthetic chemistry. These reactions allow for the introduction of new functional groups and the construction of complex molecular architectures.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that involves the coupling of a 1,3-dipole (in this case, the azide) with a dipolarophile, typically an alkyne, to form a stable five-membered heterocyclic ring. nih.gov This reaction, particularly its catalyzed and strain-promoted versions, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org For azides and alkynes, this cycloaddition yields a 1,2,3-triazole. wikipedia.orgrgmcet.edu.in While the thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), modern variants offer significant improvements in control and efficiency. organic-chemistry.orgwikipedia.org
The most prominent variant of the Huisgen cycloaddition is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates. nih.gov A key advantage of CuAAC is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. nih.gov The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org It can be performed under mild conditions, often in aqueous solvents, making it highly versatile. organic-chemistry.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org
The reaction of this compound with various terminal alkynes under CuAAC conditions provides a straightforward route to a diverse library of 1,4-disubstituted triazole derivatives.
| Alkyne Reactant | Catalyst System | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 2-methyl-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)propane-1,3-diol |
| Propargyl Alcohol | CuI | CH₃CN/H₂O | Room Temperature | 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-2-methylpropane-1,3-diol |
| Ethynyltrimethylsilane | CuSO₄, Sodium Ascorbate | DMF/H₂O | Room Temperature | 2-methyl-2-((4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)methyl)propane-1,3-diol |
| 1-Ethynylcyclohexene | CuBr, DIPEA | THF | Room Temperature | 2-((4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)methyl)-2-methylpropane-1,3-diol |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal reaction. magtech.com.cn SPAAC is a metal-free cycloaddition where the reaction is driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This intrinsic reactivity eliminates the need for a catalyst, allowing the reaction to proceed efficiently at ambient temperatures and in complex biological environments. nih.gov The rational design of the cyclooctyne is crucial to the reaction's success, with modifications such as fluorination being used to enhance reaction rates. nih.govmagtech.com.cn SPAAC has become an invaluable tool in chemical biology and polymer chemistry for applications like labeling biomolecules and creating complex polymeric structures. nih.gov
The reaction of this compound with strained alkynes provides a catalyst-free pathway to triazole derivatives.
| Strained Alkyne | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Dibenzocyclooctynol (DIBO) | Methanol or Acetonitrile/H₂O | Room Temperature | Triazole adduct of DIBO |
| Bicyclononyne (BCN) | DMSO or Methanol | Room Temperature | Triazole adduct of BCN |
| Difluorinated cyclooctyne (DIFO) | Acetonitrile/H₂O | Room Temperature | Triazole adduct of DIFO |
Both CuAAC and SPAAC are premier methods for converting this compound into substituted 1,2,3-triazole derivatives. rgmcet.edu.infrontiersin.org The triazole ring is an aromatic and highly stable heterocyclic scaffold that is more than just a passive linker; it can participate in hydrogen bonding and dipole-dipole interactions. rgmcet.edu.in The synthesis of these derivatives is highly desirable due to their wide applications in medicinal chemistry and materials science. iosrjournals.orgnih.gov The modular nature of these cycloaddition reactions allows for the facile synthesis of a vast array of triazole products by simply varying the alkyne coupling partner. organic-chemistry.org
Reduction of the Azido Group to Amine
The azido group can be readily reduced to a primary amine, providing a key synthetic route to 2-(aminomethyl)-2-methylpropane-1,3-diol. This transformation is valuable as it introduces a nucleophilic amino group that can be further functionalized. Several methods are available for this reduction.
One of the mildest and most common methods is the Staudinger reduction. wikipedia.org This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org Another widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents, such as tin(II) chloride with hydrochloric acid (Sn/HCl), have also been successfully used to reduce similar nitro-compounds to their corresponding amines. nveo.org
| Reagent(s) | Reaction Type | Byproduct | Typical Conditions |
|---|---|---|---|
| 1. PPh₃ (Triphenylphosphine) 2. H₂O | Staudinger Reduction | Triphenylphosphine oxide (Ph₃P=O) | THF, then H₂O; Room Temperature |
| H₂, Pd/C | Catalytic Hydrogenation | - | Methanol or Ethanol; H₂ atmosphere |
| LiAlH₄ (Lithium Aluminium Hydride) | Hydride Reduction | - | Anhydrous THF or Et₂O; 0 °C to RT |
| Sn, HCl | Metal/Acid Reduction | Tin salts | Heat under reflux |
Other Azide-Mediated Reactions
Beyond cycloaddition and reduction, the azide functional group can participate in other important chemical transformations.
Staudinger Reaction: The initial step of the Staudinger reduction is the Staudinger reaction itself, where an azide reacts with a phosphine to produce an iminophosphorane (or aza-ylide). wikipedia.org This intermediate is stable and can be isolated if water is excluded from the reaction. The reaction proceeds via nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of dinitrogen gas (N₂). wikipedia.org For certain 3-azido-1,2-diols, this reaction can sometimes lead to unexpected intramolecular cyclizations, forming azetidines. researchgate.net
Aza-Wittig Reaction: The iminophosphorane formed from the Staudinger reaction can be used in a subsequent aza-Wittig reaction. wikipedia.orgchem-station.com Analogous to the conventional Wittig reaction, the aza-ylide reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine (a compound containing a carbon-nitrogen double bond) and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing C=N bonds and is frequently used in the synthesis of nitrogen-containing heterocycles. scispace.com The reaction can be performed in an intramolecular fashion to build cyclic structures. scispace.com
Lack of Publicly Available Research Hinders Detailed Elucidation of this compound's Chemical Transformations
The majority of related research focuses on the di-azido analogue, 2,2-bis(azidomethyl)propane-1,3-diol, which is explored for its use in the synthesis of energetic polymers and plasticizers. These studies often involve reactions of the hydroxyl groups to form esters and polyurethanes. However, the presence of a single azidomethyl group in this compound, as opposed to two, would likely influence its reactivity, physical properties, and the characteristics of its derivatives. Extrapolating data from the di-azido compound would be speculative and not scientifically rigorous.
Consequently, a detailed and scientifically accurate article focusing solely on the specified chemical transformations of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of specific research findings, data tables, and detailed experimental procedures in the available literature. Further empirical research is required to characterize the reactivity and potential applications of this specific chemical compound.
Advanced Applications and Research Domains of 2 Azidomethyl 2 Methylpropane 1,3 Diol Derivatives
In Materials Science and Polymer Chemistry
The unique structure of 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196) derivatives offers significant advantages in the design and synthesis of novel polymers. The hydroxyl groups serve as classical points for polymerization, while the azide (B81097) group provides a powerful handle for modification and cross-linking via click chemistry.
Functional Monomers for Polymer Synthesis
This compound can act as a functional monomer, introducing both branching potential and reactive sites into a polymer backbone. The diol functionality allows it to be incorporated into polymer chains through condensation polymerization. The pendant azidomethyl group remains available for post-polymerization modification, a key feature in creating functional materials. For instance, similar azido-diols like 2-azido-1,3-propanediol have been used to synthesize biodegradable (AB)n-type diblock polymers. researchgate.net This enzymatic synthesis creates a polyester (B1180765) backbone, with the azide groups positioned for subsequent reactions, such as grafting. researchgate.net This approach highlights the role of such monomers in creating polymers with precisely located functional groups, which can be used to tune the material's final properties.
Development of Energetic Plasticizers and Propellant Binders
A significant application of azido-containing diols is in the formulation of energetic materials. at.ua Derivatives of 2,2-bis(azidomethyl)propane-1,3-diol (BAMP), an analog of the title compound, have been synthesized and evaluated as potential energetic plasticizers. researchgate.net These plasticizers are crucial components in polymer-bonded explosives and solid propellants, as they improve mechanical properties, lower the glass transition temperature (Tg) of the polymer binder, and increase the total energy output. researchgate.net
Research has focused on synthesizing ester derivatives of BAMP by reacting it with various acyl chlorides. researchgate.net The resulting azido (B1232118) esters exhibit good thermal stability and low glass transition temperatures, which are desirable properties for plasticizers. For example, the acetate (B1210297) and propionate (B1217596) esters of BAMP show decomposition temperatures above 230 °C and glass transition temperatures around -68 °C. researchgate.net These properties indicate their potential to enhance the performance and safety of energetic formulations. researchgate.netdtic.mil
Properties of Energetic Plasticizers Derived from BAMP
| Compound | Density (g/cm³) | Decomposition Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|
| BAMP-diacetate | 1.25 | 233.5 | -69 |
| BAMP-dipropionate | 1.27 | 232.6 | -68 |
Synthesis of Graft Copolymers and Branched Architectures
The azide group in this compound derivatives is a key functional group for synthesizing complex polymer architectures like graft and branched copolymers. umn.edu The Huisgen 1,3-dipolar cycloaddition, a "click" reaction between an azide and an alkyne, is a highly efficient and specific reaction that allows for the covalent linking of polymer chains. nih.gov
A polymer backbone synthesized from an azido-diol monomer can be functionalized by "grafting-to" alkyne-terminated side chains. researchgate.net This method was used to create non-ionic dendronized multiamphiphilic polymers from a backbone containing 2-azido-1,3-propanediol units. researchgate.net This approach offers precise control over the placement and density of the grafted chains, enabling the fine-tuning of the copolymer's properties and self-assembly behavior. umn.eduosaka-u.ac.jp This strategy is fundamental to creating materials with well-defined, complex structures for advanced applications.
In Bioorganic and Chemical Biology Research
Beyond materials science, the unique chemical handles of this compound derivatives make them valuable scaffolds in the construction of complex molecules for biological applications.
Molecular Scaffolds for Bioimaging Probes and Amphiphiles
Derivatives of this compound have been successfully used as molecular scaffolds in the synthesis of sophisticated bioimaging probes. nih.gov In one study, a derivative of this diol was a key component in constructing a cationic amphiphile designed for fluorescence imaging. nih.govnih.gov
The synthesis involved creating a dendron structure where the azide functionality, originating from the diol scaffold, was used to attach a hydrophobic fluorescent dye (a heteroacene known as TRPZ) via an azide-alkyne click reaction. nih.govnih.gov The hydroxyl groups of the original diol were modified to introduce amine groups, imparting a positive charge and amphiphilic character to the final molecule. nih.gov This amphiphile was shown to self-assemble into nanoparticles in water, which is a critical feature for biomedical applications. nih.gov
The resulting nanoparticles exhibited excellent photophysical properties, including a large Stokes shift and a high quantum yield, making them highly suitable for bioimaging. nih.gov Cellular studies confirmed their low cytotoxicity and efficient cellular uptake, demonstrating the potential of using this compound as a foundational scaffold for developing advanced diagnostic and imaging agents. nih.gov
Photophysical Properties of TRPZ-bisMPA Nanoparticles
| Property | Value |
|---|---|
| Quantum Yield | 49% |
| Stokes Shift | 201 nm (0.72 eV) |
| Lifetime (in water) | 6.3 ns |
| Hydrodynamic Radius | <150 nm |
Synthesis of Heterocyclic Amino Acid Analogues and Derivatives
While direct synthesis of traditional heterocyclic amino acids from this compound is not extensively documented, the core structure is fundamental to creating important amino acid analogues, specifically substituted 2-amino-1,3-propanediols. These compounds can be considered analogues where the carboxylic acid moiety of a typical amino acid is replaced by a hydroxymethyl group. The synthesis of these structures typically involves the reduction of the azide group to a primary amine.
A prominent example is the synthesis of Fingolimod (FTY720) and related compounds. nih.govgoogle.com Fingolimod, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, is a potent immunosuppressant. nih.gov Its synthesis, starting from precursors that establish the 2-substituted-2-aminopropane-1,3-diol scaffold, highlights the utility of this structural motif in medicinal chemistry. google.com The development of these molecules often starts from a lead compound, such as the natural product myriocin, which is simplified to the core 2-aminopropane-1,3-diol structure for further optimization. nih.gov
The synthetic pathways to these amino diol derivatives involve creating the central quaternary carbon with the desired substituents, followed by reduction of a nitro or azide group to the key amine. google.com Although not forming a heterocycle within the amino acid analogue itself, the resulting 2-amino-1,3-propanediol (B45262) core is a critical pharmacophore that mimics natural signaling molecules like sphingosine. nih.gov
Exploration in Structure-Activity Relationship Studies (as a scaffold)
The 2-methylpropane-1,3-diol framework, particularly its 2-amino derivative, serves as an excellent scaffold for structure-activity relationship (SAR) studies. A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups are systematically attached to investigate how these changes affect the biological activity of the molecule.
The development of the immunosuppressant drug Fingolimod (FTY720) is a classic example of successful SAR exploration using the 2-amino-2-methylpropane-1,3-diol scaffold. nih.gov Researchers synthesized a series of 2-substituted 2-aminopropane-1,3-diols to optimize their biological activity. nih.gov
Key findings from these SAR studies include:
Side Chain Length: The potency of the compounds was highly dependent on the nature and length of the substituent at the C2 position. A side chain containing a phenyl ring was introduced, and the optimal distance between the phenyl ring and the quaternary carbon center was determined to be two carbon atoms. nih.gov
Stereochemistry: The absolute configuration at the quaternary carbon significantly influenced activity. The (pro-S)-hydroxymethyl group was found to be essential for the potent immunosuppressive effects. nih.gov
Substituent Type: Modifications to the core structure, such as replacing or modifying the hydroxymethyl groups, were explored to understand the structural requirements for activity. nih.gov
This systematic approach, building upon a rigid and reliable scaffold, allowed for the fine-tuning of the molecule's properties, ultimately leading to a clinically effective drug for treating multiple sclerosis. nih.gov This underscores the value of the 2-methylpropane-1,3-diol core as a foundational structure in drug discovery and design. nih.govmdpi.com
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms present in a molecule. For 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196), the ¹H NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.
A detailed analysis of the ¹H NMR spectrum is required to assign the specific chemical shifts (δ) and coupling constants (J) to the protons of the methyl group, the methylene (B1212753) groups of the diol, and the azidomethyl group.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | s | 3H | -CH₃ |
| ~3.4 | s | 2H | -CH₂N₃ |
| ~3.6 | d | 4H | -CH₂OH |
| ~4.5 | t | 2H | -OH |
Note: This table represents expected values and requires experimental data for confirmation.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their local electronic environment. For instance, the carbon atom attached to the azide (B81097) group will have a different chemical shift compared to the methyl carbon or the carbons of the diol.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~17 | -CH₃ |
| ~45 | Quaternary C |
| ~55 | -CH₂N₃ |
| ~68 | -CH₂OH |
Note: This table represents expected values and requires experimental data for confirmation.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY experiments would reveal the coupling relationships between neighboring protons, helping to confirm the connectivity within the propane-1,3-diol backbone.
HMQC (or its more modern equivalent, HSQC) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the azide (-N₃), hydroxyl (-OH), and alkane (C-H) functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2100 | Azide (-N₃) | Asymmetric stretch |
| 3400-3200 (broad) | Hydroxyl (-OH) | O-H stretch |
| 2960-2850 | Alkane (C-H) | C-H stretch |
| ~1050 | Alcohol (C-O) | C-O stretch |
Note: This table represents expected values and requires experimental data for confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, the exact molecular formula can be determined.
For this compound (C₅H₁₁N₃O₂), HRMS would be used to confirm its molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass.
Table 4: Expected HRMS Data for this compound
| Molecular Formula | Calculated m/z |
| C₅H₁₁N₃O₂ | 145.0851 |
Note: This table represents the theoretical exact mass and requires experimental data for confirmation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.
This method provides a direct confirmation of the elemental composition of this compound.
Table 5: Theoretical Elemental Composition of this compound (C₅H₁₁N₃O₂) researchgate.net
| Element | Theoretical Percentage |
| Carbon (C) | 41.37% |
| Hydrogen (H) | 7.64% |
| Nitrogen (N) | 28.94% |
| Oxygen (O) | 22.04% |
Note: This table represents the theoretical values and requires experimental data for confirmation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry and various energetic properties of organic compounds.
For 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196), DFT calculations would typically be initiated to find the molecule's most stable conformation (i.e., the structure at a local energy minimum on the potential energy surface). This is achieved through geometry optimization, a process where the atomic coordinates are systematically adjusted to minimize the total electronic energy. Methodologies such as the B3LYP hybrid functional combined with a Pople-style basis set (e.g., 6-31G* or 6-311++G(d,p)) are commonly employed for such tasks, as they provide a reliable balance between computational cost and accuracy for organic molecules. matec-conferences.orgresearchgate.netdoaj.org
Once the optimized structure is obtained, a wealth of energetic and electronic properties can be calculated. These parameters are vital for assessing the molecule's stability and chemical reactivity. Key properties include:
Total Energy: The total energy of the optimized structure, which can be used to compare the relative stabilities of different isomers or conformers.
Heat of Formation: A thermodynamic quantity indicating the energy released or absorbed when the compound is formed from its constituent elements in their standard states. It is a critical parameter for evaluating the energetic performance of a material.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. matec-conferences.orgnih.gov Studies on similar azido-containing molecules have shown HOMO-LUMO gaps in the range of 4.4 to 4.5 eV, calculated using the B3LYP method. researchgate.net
Table 1: Key Properties Investigated via DFT for this compound This table outlines the typical parameters derived from DFT calculations and their significance.
| Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311++G(d,p) |
| Total Energy | Allows for the comparison of the stability of different molecular conformations. | B3LYP/6-311++G(d,p) |
| HOMO Energy | Indicates the molecule's capacity to act as an electron donor. | B3LYP/6-311++G(d,p) |
| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. | B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | Describes the partial charge distribution across the atoms, identifying electrophilic and nucleophilic sites. matec-conferences.org | B3LYP/6-31G** |
Molecular Dynamics Simulations of Compound Behavior
While DFT calculations provide insight into a static, single-molecule system, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. MD simulations model the movement of every atom in a system over a period of time by solving Newton's equations of motion. nih.gov
For this compound, MD simulations could be employed to understand its behavior in a condensed phase, such as in a solution or as part of a larger polymer matrix (e.g., an energetic binder). researchgate.net Such simulations would provide information on:
Conformational Dynamics: How the molecule's shape and structure fluctuate over time due to thermal motion and interactions with its environment.
Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonding from the diol groups) between molecules of the compound or with a solvent.
Transport Properties: Predicting properties like viscosity or diffusion coefficients in a liquid state.
Structural Stability: Assessing the stability of a system, such as a protein-ligand complex or a polymer blend, by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov
Although specific MD simulation studies for this compound are not prominently available in public literature, the methodology remains a powerful tool for investigating the macroscopic properties that arise from its molecular structure and interactions.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediate structures, transition states, and calculating the energy barriers that govern reaction rates. The azide (B81097) functional group in this compound is a 1,3-dipole, making it a prime candidate for participation in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. unimib.itresearchgate.net
DFT calculations can be used to map the potential energy surface of such a reaction. researchgate.net Key aspects of this analysis include:
Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.
Transition State (TS) Search: Locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the molecular collision required for the reaction.
Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state is the activation energy. unimib.it This value is critical for predicting the reaction rate; a lower activation energy implies a faster reaction. For example, DFT studies on the uncatalyzed cycloaddition of methyl azide with propyne (B1212725) calculated activation energies of around 18.5-18.8 kcal/mol. unimib.it
Table 2: Parameters in a Typical DFT-Based Reaction Mechanism Study
| Parameter | Description | Significance |
|---|---|---|
| Reactant/Product Geometry | Optimized structures of the starting materials and final products. | Defines the start and end points of the reaction coordinate. |
| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Reveals the nature of bond-forming and bond-breaking processes. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the kinetic feasibility and rate of the reaction. |
| Reaction Enthalpy (ΔH) | The net energy change of the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
Prediction of Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for identifying and characterizing a molecule. By calculating these properties and comparing them with experimental spectra, researchers can confirm the molecular structure derived from a synthesis. nih.gov
For this compound, DFT methods can be used to predict:
Infrared (IR) and Raman Spectra: Frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule. nih.gov Each calculated frequency corresponds to a specific atomic motion, such as a bond stretch or bend. This allows for the assignment of peaks in an experimental IR or Raman spectrum. For this molecule, key predicted peaks would include the strong, characteristic asymmetric stretch of the azide group (N≡N) typically found around 2100 cm⁻¹, the O-H stretching of the hydroxyl groups (~3300-3600 cm⁻¹), and various C-H and C-O stretching and bending modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: It is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) to predict chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet or visible range. This helps predict the λ_max_ values for the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table presents scientifically plausible, representative frequency ranges for the key functional groups based on established spectroscopic data.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range |
|---|---|---|
| O-H (Alcohol) | Stretching | 3600 - 3300 |
| C-H (Alkane) | Stretching | 3000 - 2850 |
| N₃ (Azide) | Asymmetric Stretching | 2160 - 2100 |
| C-O (Alcohol) | Stretching | 1260 - 1050 |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic routes to 2-(azidomethyl)-2-methylpropane-1,3-diol (B1289196) and related azido (B1232118) compounds often involve reagents and conditions that are not ideal from a green chemistry perspective. nih.govnih.gov Future research will likely focus on developing more efficient, safer, and sustainable synthetic pathways.
One promising avenue is the exploration of enzymatic synthesis . The discovery of enzymes like N-nitrosylase, which can catalyze the formation of organic azides from aryl hydrazines, opens the door to biocatalytic routes for producing this compound. nih.govresearchgate.net Such enzymatic processes could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.
Another key area is the development of safer azidating agents and protocols . Traditional methods often rely on sodium azide (B81097), which, while effective, poses safety and toxicity concerns. mdpi.comdcc.com.tw Research into alternative azide sources and in situ generation of azidating agents could mitigate these risks. For instance, the use of flow chemistry for the generation and immediate consumption of organic azides has been shown to be a safer approach, minimizing the accumulation of potentially explosive intermediates. cam.ac.uk
Furthermore, the principles of atom economy and process mass intensity (PMI) will guide the optimization of existing routes and the design of new ones. unica.itunimore.it This involves minimizing the use of protecting groups, solvents, and auxiliary reagents, and maximizing the incorporation of all starting materials into the final product. unimore.ituokerbala.edu.iqresearchgate.net A comparative analysis of different synthetic strategies, including those starting from alternative feedstocks, will be crucial in identifying the most sustainable options.
Table 1: Comparison of Potential Synthetic Routes for Azido-Diols
| Synthetic Route | Key Features | Potential Advantages | Potential Challenges |
| Nucleophilic Substitution | Reaction of a corresponding halogenated or sulfonylated diol with an azide salt. | Well-established, relatively simple procedure. | Use of potentially hazardous azide salts, generation of salt byproducts. |
| Enzymatic Synthesis | Use of enzymes like N-nitrosylase to introduce the azide group. nih.govresearchgate.net | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate specificity may require enzyme engineering. |
| Flow Chemistry | Continuous process for the generation and reaction of azides. cam.ac.uk | Enhanced safety, better process control, potential for scalability. | Requires specialized equipment, optimization of flow parameters. |
| Grignard-based Methods | Utilization of organomagnesium intermediates with protected azido groups. sciencedaily.com | Allows for the synthesis of a diverse range of azides. | Requires protection/deprotection steps, sensitive to moisture and air. |
Exploration of Novel Azido-Containing Derivatives for Emerging Applications
The azide and diol functionalities of this compound offer a rich platform for chemical modification, leading to a wide array of novel derivatives with tailored properties. A significant area of future research will be the synthesis and characterization of these derivatives for emerging applications.
A primary focus will be on the synthesis of triazole derivatives through "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that can be used to link this compound to a vast range of alkyne-containing molecules. mdpi.comnih.gov This opens up possibilities for creating new pharmaceuticals, functional polymers, and materials for chemical biology. mdpi.comnih.govresearchgate.net
The diol functionality can be leveraged to create novel polyesters and polyurethanes . By reacting with various diacids or diisocyanates, new polymers with integrated azide groups can be synthesized. researchgate.net These azide-functionalized polymers can be further modified using click chemistry to introduce specific functionalities, leading to materials with tunable properties such as hydrophilicity, biocompatibility, or stimuli-responsiveness. mdpi.com
Furthermore, the combination of the azide and diol groups allows for the creation of amphiphilic molecules and surfactants . Esterification of the diol with fatty acids could yield molecules with a hydrophilic diol head and hydrophobic tails, with the azide group available for further functionalization.
Table 2: Potential Novel Derivatives and Their Applications
| Derivative Class | Synthetic Approach | Potential Applications |
| Triazole-Diols | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes. mdpi.comnih.gov | Pharmaceutical intermediates, ligands for metal catalysis, building blocks for dendrimers. researchgate.netnih.gov |
| Azide-Functionalized Polyesters | Polycondensation with dicarboxylic acids. | Biodegradable polymers, drug delivery systems, tissue engineering scaffolds. mdpi.com |
| Azide-Functionalized Polyurethanes | Polyaddition with diisocyanates. researchgate.net | Energetic binders, smart coatings, elastomers. researchgate.net |
| Amphiphilic Derivatives | Esterification with fatty acids. | Surfactants, components of vesicles and micelles for drug delivery. |
Integration into Advanced Functional Materials
The unique structure of this compound makes it an attractive building block for the creation of advanced functional materials. hilarispublisher.com Future research will explore its incorporation into various material platforms to impart specific properties and functionalities.
One key area is the development of functional polymers . As a monomer, it can be polymerized to create polymers with pendant azide groups along the backbone. These azide groups can then serve as handles for post-polymerization modification via click chemistry, allowing for the precise introduction of a wide range of functional groups. nih.gov This strategy can be used to create materials for applications such as biosensors, smart coatings, and separation membranes.
The diol functionality allows for its use as a crosslinker in polymer networks. By reacting with appropriate monomers, it can be incorporated into hydrogels and other crosslinked materials. The presence of the azide group within the crosslinks provides a site for subsequent functionalization, enabling the creation of "smart" hydrogels that can respond to specific stimuli or be used for targeted drug delivery.
Furthermore, this compound can be used to modify the surface of materials . By grafting it onto the surface of nanoparticles, quantum dots, or other substrates, the azide groups can be used to attach biomolecules, catalysts, or other functional moieties. nih.gov This surface functionalization can enhance the properties and performance of these materials in a variety of applications, including diagnostics, catalysis, and electronics.
Interdisciplinary Research with Biology and Medicine (excluding clinical trials)
The azide group is a key player in the field of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This opens up exciting opportunities for interdisciplinary research at the interface of chemistry, biology, and medicine, with this compound serving as a valuable tool.
A major application lies in bioconjugation . The azide group can be used to "click" the molecule onto biomolecules such as proteins, nucleic acids, and carbohydrates that have been metabolically engineered to contain a complementary alkyne group. sciencedaily.com This allows for the site-specific labeling and tracking of biomolecules in their native environment, providing insights into their function and dynamics.
The diol moiety of this compound can be used to create biocompatible linkers . By attaching it to drugs or imaging agents, the resulting conjugate can have improved solubility and pharmacokinetic properties. The azide group can then be used to target the conjugate to specific cells or tissues.
Future research will also explore the development of azide-containing probes based on this scaffold for use in activity-based protein profiling (ABPP) and other chemical biology techniques. These probes can be used to identify and characterize the activity of specific enzymes in complex biological systems.
It is important to note that while the potential for biomedical applications is significant, research in this area will focus on fundamental studies and preclinical development, excluding clinical trials. The biocompatibility of polymers and materials derived from this compound will be a critical area of investigation. researchgate.netgoogle.com
Environmental Impact and Green Chemistry Aspects of Synthesis
A critical aspect of future research on this compound will be the assessment and mitigation of its environmental impact, guided by the principles of green chemistry. nih.govrsc.org
A key focus will be on conducting a comprehensive life cycle assessment (LCA) of its synthesis. researchgate.net This will involve evaluating the environmental footprint of the entire production process, from raw material extraction to final product purification and waste disposal. The results of the LCA will help identify hotspots in the process and guide the development of more sustainable alternatives.
The development of greener synthetic methods , as discussed in section 7.1, will be paramount. This includes the use of renewable feedstocks, safer solvents, and catalytic methods to reduce energy consumption and waste generation. nih.govresearchgate.netuokerbala.edu.iqresearchgate.net For example, exploring biosynthetic routes starting from renewable resources could significantly improve the sustainability profile of this compound.
Furthermore, research will be needed to understand the environmental fate and toxicity of this compound and its derivatives. While the azide group is a powerful synthetic tool, the potential for the release of toxic hydrazoic acid under certain conditions needs to be carefully considered. mdpi.com Studies on its biodegradability and potential for bioaccumulation will be essential to ensure its safe and responsible use. mdpi.com
By integrating green chemistry principles throughout the research and development process, it will be possible to harness the full potential of this compound while minimizing its impact on the environment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(azidomethyl)-2-methylpropane-1,3-diol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes such as reduction, hydrogenation, and azide introduction. For example, analogous compounds (e.g., 2-amino-2-methylpropane-1,3-diol derivatives) are synthesized via reduction of intermediates using agents like triethylsilane under acidic conditions, followed by azide substitution . Reaction conditions (e.g., temperature, catalyst selection) significantly impact yield; optimization using phase-transfer catalysts (e.g., tricaprylmethylammonium salts) can enhance bromination efficiency in precursor steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For instance, single-crystal X-ray studies (mean C–C bond length: 0.004 Å, R factor: 0.039) have resolved stereochemical ambiguities in structurally similar azide-containing diols . Infrared (IR) spectroscopy can confirm the presence of the azide group (≈2100 cm⁻¹), while mass spectrometry verifies molecular weight .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols. For related diols, thermal gravimetric analysis (TGA) and HPLC under acidic/basic conditions (e.g., trifluoroacetic acid or NaOH) reveal decomposition pathways. Azide groups are sensitive to light and heat, necessitating storage in inert atmospheres below 4°C .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Factorial design reduces experimental runs while evaluating multiple variables (e.g., reagent stoichiometry, temperature). For example, a 2³ factorial design could test the effects of sodium ethoxide concentration, reaction time, and hydrogen pressure on hydrogenation efficiency. Statistical tools like ANOVA identify significant factors, with response surface methodology (RSM) refining optimal conditions . This approach resolved yield discrepancies in analogous diol syntheses .
Q. What mechanisms explain the reactivity of the azide group in click chemistry applications?
- Methodological Answer : The azide undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) without catalysts. Computational studies (e.g., DFT) model transition states, while kinetic assays track reaction rates. For instance, steric effects from the methyl group in 2-methylpropane-1,3-diol backbones may slow cycloaddition, requiring tailored alkyne partners .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamer interconversion). Variable-temperature NMR (VT-NMR) and DOSY experiments differentiate between stereoisomers and aggregate formation. For example, VT-NMR at −40°C resolved splitting in a similar diol by freezing conformational changes .
Q. What strategies mitigate scalability challenges in azide-containing diol synthesis?
- Methodological Answer : Pilot-scale challenges include exothermic azide formation and safety risks. Continuous flow reactors minimize hazards by controlling reaction kinetics and heat dissipation. For example, microreactors with Pd/C catalysts enabled safe hydrogenation of nitro precursors to amines, a critical step in azide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
